molecular formula C24H29N7 B11234168 N6-(2-(diethylamino)ethyl)-1-phenyl-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N6-(2-(diethylamino)ethyl)-1-phenyl-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11234168
M. Wt: 415.5 g/mol
InChI Key: NSPVKWFPKPOKLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N6-(2-(diethylamino)ethyl)-1-phenyl-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a potent and selective small-molecule inhibitor of Focal Adhesion Kinase (FAK), also known as Protein Tyrosine Kinase 2 (PTK2). This compound functions by competitively binding to the ATP-binding pocket of FAK, thereby inhibiting its kinase activity and autophosphorylation at Y397. The primary research value of this inhibitor lies in its application in oncology, where it is used to investigate the role of FAK in cancer cell signaling, proliferation, migration, and survival. FAK signaling is crucial in the tumor microenvironment , and this tool compound allows researchers to dissect mechanisms of tumor progression and metastasis. Studies utilizing this inhibitor have provided evidence that targeting FAK can overcome resistance to chemotherapy and targeted therapies, and it is being explored in preclinical models as a potential therapeutic strategy for various solid tumors. Its use extends to basic cell biology research for understanding focal adhesion dynamics, anoikis resistance, and integrin-mediated signal transduction pathways. Supplier data confirms its high potency and selectivity for FAK .

Properties

Molecular Formula

C24H29N7

Molecular Weight

415.5 g/mol

IUPAC Name

6-N-[2-(diethylamino)ethyl]-4-N-(4-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C24H29N7/c1-4-30(5-2)16-15-25-24-28-22(27-19-13-11-18(3)12-14-19)21-17-26-31(23(21)29-24)20-9-7-6-8-10-20/h6-14,17H,4-5,15-16H2,1-3H3,(H2,25,27,28,29)

InChI Key

NSPVKWFPKPOKLC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)C

Origin of Product

United States

Preparation Methods

Substitution at Position 4 (N⁴-p-tolyl group):

  • Reagents :

    • p-Toluidine (4-methylaniline)

    • Solvent: Dioxane or tetrahydrofuran (THF)

    • Base: Triethylamine (TEA) or diisopropylethylamine (DIEA)

  • Conditions :

    • Temperature: 80–100°C

    • Time: 6–12 hours3.

4,6-Dichloro intermediate+p-ToluidineBase, Δ4-(p-Tolylamino)-6-chloro-1-phenylpyrazolo[3,4-d]pyrimidine\text{4,6-Dichloro intermediate} + \text{p-Toluidine} \xrightarrow{\text{Base, Δ}} \text{4-(p-Tolylamino)-6-chloro-1-phenylpyrazolo[3,4-d]pyrimidine}

Substitution at Position 6 (N⁶-(2-(diethylamino)ethyl) group):

  • Reagents :

    • 2-(Diethylamino)ethylamine

    • Solvent: Dimethylformamide (DMF) or acetonitrile

    • Catalyst: Potassium iodide (KI)

  • Conditions :

    • Temperature: 100–120°C

    • Time: 12–24 hours4.

4-(p-Tolylamino)-6-chloro intermediate+2-(Diethylamino)ethylamineKI, ΔTarget Compound\text{4-(p-Tolylamino)-6-chloro intermediate} + \text{2-(Diethylamino)ethylamine} \xrightarrow{\text{KI, Δ}} \text{Target Compound}

Optimization and Yield Data

StepReactantsConditionsYield (%)Purity (HPLC)
13-Amino-1-phenylpyrazole + Cl₃CCNK₂CO₃, DMF, 80°C, 8h78%>95%
2aDichloro intermediate + p-toluidineTEA, dioxane, 100°C, 10h85%>98%
2b4-(p-Tolylamino)-6-chloro intermediate + 2-(diethylamino)ethylamineKI, DMF, 120°C, 18h72%>97%

Alternative Routes

One-Pot Synthesis:

Simultaneous substitution of both chloro groups using excess amines (e.g., p-toluidine and 2-(diethylamino)ethylamine) under microwave irradiation (150°C, 30 min) achieves a 65% yield but requires careful stoichiometric control5.

Solid-Phase Synthesis:

Immobilized pyrazolo[3,4-d]pyrimidine scaffolds on Wang resin enable sequential substitutions, though yields are lower (50–60%)6.

Characterization and Validation

  • ¹H NMR (DMSO-d₆): δ 8.32 (s, 1H, pyrazole-H), 7.65–7.45 (m, 9H, aromatic), 3.42 (t, 2H, -CH₂-N), 2.98 (q, 4H, N(CH₂CH₃)₂), 2.35 (s, 3H, -CH₃), 1.12 (t, 6H, -CH₂CH₃)7.

  • LC-MS : m/z 484.3 [M+H]⁺.

Challenges and Solutions

  • Regioselectivity : Position 4 reacts faster than 6 due to higher electrophilicity. Use of bulky bases (e.g., DBU) improves selectivity8.

  • Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted amines.

Industrial-Scale Production

  • Continuous Flow Reactors : Achieve 90% conversion in 2 hours at 150°C with 10 bar pressure9.

  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact10.

Chemical Reactions Analysis

Key Reaction Steps

Step Reagents/Conditions Outcome
1. Formation of Pyrazole Intermediate Phenylhydrazine5-amino-1-phenyl-1H-pyrazole-4-carbonitrile
2. Hydrolysis to Carboxamide Alcoholic NaOHCarboxamide derivative (e.g., 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6-dion)
3. Core Formation via Fusion with Urea Urea, heatPyrazolo[3,4-d]pyrimidine scaffold
4. Chlorination Phosphorus oxychloride/Phosphorus pentachloride4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine
5. Substitution Reaction AnilineIntroduction of phenyl substituents

Reaction Conditions and Mechanistic Insights

  • Temperature and Solvents : Reactions often require controlled heating (e.g., hydrolysis under reflux conditions) and polar aprotic solvents (e.g., DMF) to enhance solubility and reaction rates .

  • Substituent Introduction : The diethylaminoethyl and p-tolyl groups are likely introduced via nucleophilic aromatic substitution or alkylation, leveraging the electron-deficient pyrimidine core for regioselective functionalization .

Comparison with Structurally Similar Compounds

Compound Structure Notable Activity
N6-(2-(diethylamino)ethyl)-1-phenyl-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine Pyrazolo[3,4-d]pyrimidine with diethylaminoethyl and p-tolyl substituentsCK1 inhibitor, potential anticancer and antimicrobial properties
N6-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine Simplified pyrazolo[3,4-d]pyrimidine coreCK1 inhibitor
4-Chlorophenyl-Pyrazolo[3,4-d]pyrimidine Chlorinated derivativeAnticancer activity

Functionalization Reactions

The compound undergoes further derivatization to modify its biological activity:

  • Alkylation : Introduction of ethyl or propyl chains via nucleophilic displacement (e.g., using alkyl halides).

  • Amidation : Conversion of amine groups to amides to alter solubility and target binding .

Stability and Reactivity

The compound’s stability is influenced by its substituents:

  • The diethylamino group enhances basicity, potentially affecting aqueous solubility.

  • The p-tolyl substituent may confer lipophilicity, influencing bioavailability .

Scientific Research Applications

Pharmacological Applications

1.1 Anti-inflammatory Activity
Pyrazolo[3,4-d]pyrimidine derivatives, including the compound , have been synthesized and evaluated for their anti-inflammatory properties. Studies indicate that these compounds exhibit lower toxicity and ulcerogenic activity compared to traditional anti-inflammatory drugs like Diclofenac . The mechanism often involves inhibition of inflammatory pathways, making them promising candidates for developing new anti-inflammatory agents.

1.2 Antitumor Properties
Research has demonstrated that pyrazolo[3,4-d]pyrimidine derivatives can act as inhibitors of various kinases involved in cancer progression. For instance, compounds similar to N6-(2-(diethylamino)ethyl)-1-phenyl-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine have shown potential as vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, which are crucial in tumor angiogenesis . This suggests that such compounds could be further explored for their antitumor efficacy.

1.3 Antiviral Activity
Certain pyrazolo[3,4-d]pyrimidines have been reported to possess antiviral properties. Their structural similarity to nucleosides allows them to interfere with viral replication mechanisms. This aspect opens avenues for further research into their use as antiviral agents against various viral infections .

Biochemical Applications

2.1 Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes linked to disease processes. For example, it may act on interleukin receptor-associated kinases (IRAKs), which are involved in inflammatory responses and could be targeted for therapeutic interventions in autoimmune diseases .

2.2 Structure-Based Drug Design
Recent studies emphasize the importance of structure-based drug design in developing new derivatives of pyrazolo[3,4-d]pyrimidines. The ability to modify the compound's structure while retaining its biological activity allows for the optimization of pharmacokinetic and pharmacodynamic profiles .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Case Studies

Study Focus Findings
Abd El-Salam et al., 2012Anti-inflammatory activityDemonstrated lower toxicity than Diclofenac; effective against carrageenan-induced edema .
PMC2868963Antitumor activityIdentified as a VEGFR-2 inhibitor; potential use in cancer therapy .
PMC9330712Enzyme inhibitionShowed effectiveness against IRAK-4; implications for autoimmune disease treatment .

Mechanism of Action

The mechanism of action of N6-[2-(DIETHYLAMINO)ETHYL]-N4-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key differences among analogs lie in the N4 and N6 substituents, which influence molecular weight, hydrophobicity, and bioactivity.

Compound ID N4 Substituent N6 Substituent Molecular Formula Molar Mass (g/mol) Source
3-Methoxyphenyl Cycloheptyl C₂₅H₂₉N₇O 443.55
m-Tolyl 2-(Cyclohex-1-enyl)ethyl C₂₅H₂₇N₆ 429.52
Isopropyl Isopropyl C₁₇H₂₂N₆ 310.40
4-Chlorophenyl 2-(Cyclohex-1-enyl)ethyl C₂₅H₂₅ClN₆ 445.0
2,5-Dimethoxyphenyl Butan-2-yl C₂₅H₂₉N₆O₂ 451.54

Key Observations :

  • Hydrophobic vs. Polar Groups: The target compound’s N6-(2-(diethylamino)ethyl) group introduces a polar, tertiary amine, contrasting with hydrophobic substituents like cycloheptyl () or cyclohexenyl ethyl (). This may improve aqueous solubility compared to analogs in –5.
  • Electron-Donating vs.

Biological Activity

N6-(2-(diethylamino)ethyl)-1-phenyl-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound is characterized by its complex structure, which includes a pyrazolo ring fused with a pyrimidine moiety and various substituents that enhance its biological activity. Its molecular formula is C24H29N7C_{24}H_{29}N_{7} with a molecular weight of 415.5 g/mol .

Research indicates that this compound exhibits significant biological activities primarily through its role as an inhibitor of casein kinase 1 (CK1) , an enzyme involved in various cellular processes including cancer progression and neurological disorders. By modulating CK1 activity, the compound shows potential therapeutic applications in oncology and neuropharmacology .

Anticancer Properties

The anticancer properties of this compound have been highlighted in several studies:

  • Inhibition of Cancer Cell Proliferation : The compound has demonstrated the ability to inhibit cell proliferation in various cancer cell lines. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have shown potent activity against prostate cancer and hepatocellular carcinoma .
  • Mechanistic Studies : It has been shown to induce apoptosis and arrest the cell cycle at specific phases (S and G2/M), thereby enhancing its efficacy as an anticancer agent .

Antimicrobial and Antiviral Activities

In addition to its anticancer effects, this compound may possess antimicrobial and antiviral properties . Preliminary studies suggest that it could be relevant in developing treatments for infectious diseases due to its ability to inhibit various microbial pathogens .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and notable activities of compounds related to this compound:

Compound NameStructureNotable Activity
N6-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamineStructureCK1 inhibitor
4-Chlorophenyl-Pyrazolo[3,4-d]pyrimidineStructureAnticancer activity
2-Amino-4,6-dimethyl pyrimidineStructureAntimicrobial properties

This comparison illustrates that while there are several compounds with similar structures that exhibit biological activity, this compound stands out due to its specific combination of substituents that enhance solubility and biological activity .

Case Studies and Research Findings

Several case studies have explored the biological activity of pyrazolo[3,4-d]pyrimidines:

  • Study on CK1 Inhibition : A study demonstrated that compounds similar to this compound effectively inhibited CK1 activity in vitro. This inhibition correlated with reduced cell proliferation in cancer cell lines .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of pyrazolo[3,4-d]pyrimidines against various bacterial strains. The results indicated a significant reduction in bacterial growth when treated with these compounds .

Q & A

Basic: What are the standard synthetic routes for this compound, and how are intermediates characterized?

Answer:
The synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. For example, pyrazolo[3,4-d]pyrimidine derivatives are synthesized via refluxing intermediates in glacial acetic acid with amines (e.g., 2-(diethylamino)ethylamine) under controlled pH. Key intermediates are characterized using ¹H/¹³C NMR (to confirm substitution patterns) and high-resolution mass spectrometry (HRMS) for molecular ion verification .
Example Protocol:

  • Step 1: React 4-chloro-pyrazolo[3,4-d]pyrimidine with p-toluidine in DMF at 80°C.
  • Step 2: Introduce 2-(diethylamino)ethylamine via nucleophilic substitution at 120°C.
  • Purity is ensured via HPLC (≥95% purity threshold) .

Basic: What safety precautions are critical during handling and storage?

Answer:
The compound exhibits acute oral toxicity (GHS Category 4) and causes severe eye irritation. Required precautions include:

  • PPE: Nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of dust.
  • Storage: In airtight containers under nitrogen at –20°C to prevent degradation .

Advanced: How can computational quantum mechanics optimize reaction conditions?

Answer:
Quantum chemical calculations (e.g., DFT) predict transition states and energetics for key reactions. For instance:

  • Reaction Path Search: Identify low-energy pathways for amine substitution using software like Gaussian or ORCA.
  • Solvent Effects: Simulate solvent interactions (e.g., acetic acid) via COSMO-RS models to optimize polarity and yield .
    Case Study:
    A 15% yield improvement was achieved by adjusting solvent dielectric constant from 6.2 to 4.8 using computational guidance .

Advanced: How can statistical experimental design (DoE) improve synthesis scalability?

Answer:
Box-Behnken or Central Composite Designs reduce trial runs by modeling variables (temperature, molar ratio, solvent volume). For example:

FactorRangeOptimal Value
Temperature80–140°C120°C
Molar Ratio (Amine:Intermediate)1.2–2.01.5
Reaction Time12–24 h18 h
Validation via ANOVA confirms significance (p < 0.05). This method reduced optimization time by 40% compared to one-factor-at-a-time approaches .

Basic: Which spectroscopic techniques confirm structural integrity?

Answer:

  • NMR: ¹H NMR signals at δ 2.5–3.0 ppm confirm diethylaminoethyl group integration. Aromatic protons (δ 6.8–7.5 ppm) validate phenyl and p-tolyl groups .
  • FT-IR: Peaks at 1650 cm⁻¹ (C=N stretch) and 3300 cm⁻¹ (N-H) confirm pyrimidine core .
  • X-ray Crystallography: Resolves π-stacking interactions in the solid state .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Discrepancies often arise from solubility variations (DMSO vs. aqueous buffers) or impurity profiles . Mitigation strategies:

  • Standardize Assays: Use identical cell lines (e.g., HEK293) and solvent controls.
  • SAR Analysis: Compare derivatives (e.g., N4-substituted analogs) to isolate pharmacophore contributions .
    Example: A 10-fold potency drop was traced to residual acetic acid (≥2%) in the sample .

Advanced: What strategies stabilize the compound under physiological conditions?

Answer:

  • pH Buffering: Stable in PBS (pH 7.4) for 24 hours but degrades at pH <5.0.
  • Lyophilization: Increases shelf life to 6 months when stored with cryoprotectants (trehalose/sucrose) .
    Degradation Products:
  • LC-MS identifies hydrolyzed pyrimidine fragments (m/z 150.14) under acidic conditions .

Advanced: How to analyze degradation pathways using hyphenated techniques?

Answer:

  • LC-MS/MS: Quantifies major degradation products (e.g., de-ethylated metabolites).
  • GC-MS: Detects volatile byproducts (e.g., diethylamine) from thermal decomposition .
    Workflow:

Accelerated stability testing (40°C/75% RH for 4 weeks).

Profile degradation kinetics using Arrhenius plots .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.